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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the single-crystal X-ray diffraction (SC-XRD)

analysis of elbaite, a cyclosilicate mineral from the tourmaline group. Elbaite's complex crystal

structure and wide range of chemical substitutions make it an important subject for

crystallographic studies, with implications for geology, materials science, and potentially for

understanding biomineralization and drug interaction with silicate materials.

Introduction to Elbaite and its Crystallography
Elbaite is a sodium, lithium, aluminum boro-silicate with the general chemical formula

Na(Li,Al)₃Al₆(BO₃)₃Si₆O₁₈(OH)₄.[1][2] It crystallizes in the trigonal crystal system with the space

group R3m.[2][3][4] The crystal structure is characterized by six-membered rings of silica

tetrahedra, which are cross-linked by aluminum and lithium/aluminum octahedra. This complex

structure allows for a wide variety of elemental substitutions, leading to the many color varieties

of tourmaline.

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-

dimensional arrangement of atoms within the elbaite crystal lattice. This allows for the

determination of unit cell parameters, bond lengths, bond angles, and site occupancy factors,

providing insights into the mineral's formation conditions and physical properties.[5]
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The following protocols outline the key steps for a successful single-crystal X-ray diffraction

experiment on elbaite.

Crystal Selection and Mounting
Crystal Selection:

Under a polarizing microscope, select a single, optically clear elbaite crystal free of visible

cracks, inclusions, or twinning.

Ideal crystals should have well-defined faces and be of an appropriate size, typically

between 0.1 and 0.3 mm in all dimensions. The crystal should be small enough to be fully

bathed in the X-ray beam.

Mounting:

Affix the selected crystal to the tip of a glass fiber or a cryoloop using a minimal amount of

adhesive (e.g., epoxy or UV-curable glue).

For air-sensitive samples or for data collection at low temperatures, the crystal can be

coated in a cryoprotectant oil (e.g., Paratone-N) and flash-cooled in a stream of cold

nitrogen gas.

Mount the fiber or loop onto a goniometer head.

Data Collection
Diffractometer Setup:

Use a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g.,

CCD or CMOS).

Commonly, Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation is used. A graphite

monochromator is employed to select the characteristic X-ray wavelength.

Unit Cell Determination:
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Collect a few initial frames (e.g., 10-20 frames with a 1° oscillation) to locate diffraction

spots.

Software is used to automatically index these reflections to determine the preliminary unit

cell parameters and crystal orientation. The expected trigonal unit cell for elbaite should

be confirmed.

Data Collection Strategy:

A full sphere of diffraction data is typically collected to ensure high redundancy and

accurate intensity measurements.

The data collection strategy usually involves a series of ω and φ scans with a frame width

of 0.5-1.0° and an exposure time of 10-60 seconds per frame, depending on the crystal's

scattering power and the X-ray source intensity.

The detector distance is adjusted to ensure that the highest angle reflections are captured

without overlapping with other reflections.

Data Reduction and Structure Solution
Integration and Scaling:

The raw diffraction images are processed to integrate the intensities of all the Bragg

reflections.

The integrated intensities are then corrected for various experimental factors, including

Lorentz-polarization effects, absorption, and potential crystal decay. An empirical

absorption correction based on multi-scan data is often applied.

Software packages such as APEX, CrysAlisPro, or XDS are commonly used for data

reduction.[6][7]

Structure Solution:

The crystal structure is solved using direct methods or Patterson methods, which are

implemented in software like SHELXT or SIR.[8]
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These methods provide an initial model of the atomic positions in the asymmetric unit.

Structure Refinement:

The initial structural model is refined against the experimental diffraction data using a full-

matrix least-squares procedure in software such as SHELXL or CRYSTALS.[8][9]

In the refinement process, atomic coordinates, anisotropic displacement parameters, and

site occupancy factors are adjusted to minimize the difference between the observed and

calculated structure factors.

Hydrogen atoms are often located in the difference Fourier map and refined with

appropriate restraints.

The final refinement statistics, including the R1 factor, wR2, and Goodness-of-Fit (GooF),

are used to assess the quality of the final structural model.

Data Presentation
The following tables summarize crystallographic data for elbaite from various localities,

providing a basis for comparison.

Table 1: Unit Cell Parameters of Elbaite from Different Localities

Locality a (Å) c (Å) V (Å³)
Space
Group

Reference

Elba, Italy 15.838 7.103 1543.03 R3m [4]

Minas Gerais,

Brazil
15.866(2) 7.113(1) 1550.4(6) R3m [10]

San Diego

County,

California,

USA

~15.84 - - R3m [11]

Pederneira

mine, Brazil
- - - R3m [12]
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Table 2: Selected Crystal Structure Refinement Data for Elbaite

Parameter Elbaite (Brazil)[10] Elbaite (Generic)

Chemical Formula

Na₀.₅₉₁Ca₀.₁₁₈(Al₁.₃₉₅Fe₀.₀₀₇M

n₀.₃₉₀Li₁.₂₀₈)Al₆(Si₅.₉₈₆Al₀.₀₁₄)O

₁₈(BO₃)(OH)₄

Na(Li₁.₅Al₁.₅)Al₆Si₆O₁₈(BO₃)₃(

OH)₄

Temperature (K) Room Temperature -

Wavelength (Å) - 0.71073 (Mo Kα)

2θ range (°) - -

No. of unique reflections - -

R1 [I > 2σ(I)] - -

wR2 (all data) - -

Goodness-of-fit (S) - -

Mandatory Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the

single-crystal X-ray diffraction analysis of elbaite.
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Caption: Experimental Workflow for Single-Crystal X-ray Diffraction of Elbaite.
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Caption: Logical Relationship between Crystal, Diffraction Data, and Structure Model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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